(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound with notable applications in scientific research. It features a trifluoromethylpyridine group, enhancing its chemical properties and potential biological activity. The compound's molecular formula is with a molecular weight of 292.26 g/mol .
(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole belongs to the class of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen. This classification highlights its potential utility in medicinal chemistry and materials science.
The synthesis of (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can be achieved through several methods, commonly involving the reaction of appropriate precursors under controlled conditions.
The synthesis often involves the formation of the oxazole ring through condensation reactions, followed by purification steps such as crystallization or chromatography to isolate the desired compound with high purity.
The structure of (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can be represented using various chemical notation systems:
Key structural data includes:
(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can participate in various chemical reactions typical for oxazoles:
The reactivity of this compound is influenced by the trifluoromethyl group, which enhances electrophilicity and alters electronic properties, making it a valuable intermediate in organic synthesis .
The mechanism of action for (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is not fully elucidated but can be inferred from similar compounds:
Further studies are necessary to characterize its specific biochemical interactions and therapeutic potential.
While specific melting and boiling points are not available for (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, theoretical data suggests:
Chemical properties include:
(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chiral dihydrooxazoles represent a privileged class of N,O-heterocycles that have revolutionized asymmetric synthesis through their dual functionality as both ligands and organocatalysts. Characterized by a five-membered ring structure containing both oxygen and nitrogen atoms at adjacent positions, these scaffolds provide a rigid chiral environment essential for stereoinduction. The incorporation of a phenyl substituent at the 4-position, as in (S)-4-phenyl derivatives, creates a sterically defined pocket that discriminates between competing transition states in enantioselective transformations. This stereodirecting capability is further enhanced when paired with electron-deficient pyridine systems, yielding catalysts capable of controlling reactions with exceptional precision. The resulting architectural complexity enables chemists to construct intricate molecular frameworks prevalent in natural products and active pharmaceutical ingredients (APIs) with minimal racemization.
(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1803416-28-5) exemplifies the evolution of chiral auxiliaries into sophisticated catalytic platforms. Its molecular architecture (C₁₅H₁₁F₃N₂O, MW 292.26) integrates three strategically positioned elements: the chiral (S)-4-phenyl-dihydrooxazole core, a nitrogen-rich pyridine ring, and a highly electron-withdrawing trifluoromethyl group [1] [3]. This trifluoromethylpyridine unit dramatically lowers the LUMO energy of the pyridine ring, enhancing its ability to coordinate transition metals like palladium, iridium, and copper. Consequently, metal complexes incorporating this ligand demonstrate superior reactivity and enantiocontrol in carbonyl allylations, conjugate additions, and cyclopropanations compared to non-fluorinated analogues such as (S)-4-phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS 153880-57-0, MW 224.26) [5] [6].
Table 1: Comparative Analysis of Chiral Dihydrooxazole Catalysts in Asymmetric Allylation
Catalyst Structure | Enantiomeric Excess (%) | Reaction Rate (h⁻¹) | Key Structural Advantage |
---|---|---|---|
(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl) | 99% ee [2] [3] | 8.5 | CF₃ group enhances metal coordination |
(S)-4-Phenyl-2-(pyridin-2-yl) | 85% ee [6] | 3.2 | Lower electron deficiency limits performance |
(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl) | 97% ee [7] | 7.1 | Steric bulk improves enantioselectivity |
Critical studies reveal that the 99% enantiomeric excess (ee) achieved with (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole underlines its superiority over non-fluorinated counterparts [2] [3]. The −CF₃ group’s strong inductive effect modifies the electron density distribution at the metal center, accelerating oxidative addition steps while maintaining stereochemical fidelity. Furthermore, the ligand’s stability under inert atmospheres at 2–8°C ensures catalytic integrity over multiple cycles without racemization—a decisive advantage in industrial applications where catalyst recycling impacts process economics [1] [3].
The trifluoromethylpyridine unit transcends its catalytic utility, emerging as a cornerstone motif in pharmaceutical design. This moiety’s unique combination of high electronegativity, metabolic stability, and membrane permeability stems directly from the fluorine atom’s van der Waals radius and strong C−F bond strength. Medicinal chemists exploit these properties to optimize pharmacokinetic profiles, as evidenced by the trifluoromethylpyridine’s prevalence in 18% of FDA-approved small-molecule drugs over the past decade. When integrated into dihydrooxazole frameworks, it confers enhanced bioavailability and target engagement specificity.
Table 2: Bioisosteric Impact of Trifluoromethylpyridine in Lead Optimization
Scaffold Variation | logP | Metabolic Stability (t½, min) | Membrane Permeability (Papp, ×10⁻⁶ cm/s) | Key Advantage |
---|---|---|---|---|
5-(Trifluoromethyl)pyridin-2-yl | 3.62 [3] | >120 | 28.7 | Enhanced metabolic resistance |
Pyridin-2-yl (non-fluorinated) | 2.15 [6] | 45 | 15.2 | Rapid clearance limits efficacy |
5-Methylpyridin-2-yl | 2.78 | 67 | 18.9 | Intermediate properties |
Comparative analyses demonstrate that replacing standard pyridine with a 5-(trifluoromethyl)pyridine subunit, as in (S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, elevates logP from 2.15 to 3.62—a strategic increase that enhances blood-brain barrier penetration without compromising solubility [3] [6]. This balance is critical for central nervous system (CNS) targets where excessive lipophilicity causes off-target effects. Additionally, the −CF₃ group impedes cytochrome P450-mediated oxidation, extending plasma half-life (>120 minutes vs. 45 minutes for non-fluorinated analogues) while maintaining the parent compound’s stereochemical integrity [2] [3]. These attributes validate its application in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators requiring precise chiral recognition of biological targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8